molecular formula C17H12F4N2O2S B2672352 N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 302804-39-3

N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No. B2672352
CAS RN: 302804-39-3
M. Wt: 384.35
InChI Key: MMWWWKFDDPFEBK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12F4N2O2S and its molecular weight is 384.35. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Pharmacological Potential in Cancer Treatment

N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide and its derivatives have shown significant promise in cancer research. Studies reveal that certain derivatives of this compound exhibit potent cytotoxic properties against various human breast cancer cell lines. Notably, the fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated high potency in vitro against sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).

2. Ligand-Protein Interaction Studies

Research involving benzothiazolinone acetamide analogs, which share a structural similarity with N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide, has been conducted to understand ligand-protein interactions. These studies are crucial for drug development, providing insights into how these compounds interact with biological targets. One such compound, N-(3-Chlorophenyl)-2-[6-(2-fluorobenzoyl)-2-benzothiazolinone-3-yl]acetamide, has been analyzed for its binding interactions with Cyclooxygenase 1 (COX1), a key enzyme in the inflammatory response, suggesting potential therapeutic applications in inflammation-related diseases (Mary et al., 2020).

3. Antifungal and Antimicrobial Properties

The antimicrobial and antifungal properties of N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide derivatives have been extensively researched. Derivatives of this compound, such as N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide, have shown considerable antifungal activity against various fungal strains, indicating their potential use in developing new antifungal agents (Gupta & Wagh, 2006).

4. Application in Photovoltaic Cells

Studies on benzothiazolinone acetamide analogs have also explored their potential application in photovoltaic cells. The photochemical and thermochemical modeling of compounds like N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide has shown promising light harvesting efficiency (LHE), suggesting their use as photosensitizers in dye-sensitized solar cells (DSSCs). This research opens up new avenues for the application of these compounds in renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2S/c18-10-3-1-2-4-11(10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)5-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWWWKFDDPFEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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